molecular formula C18H10O10S B1244251 (3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate

(3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate

Cat. No. B1244251
M. Wt: 418.3 g/mol
InChI Key: KKGVHKUKFAVMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate is a natural product found in Paecilomyces with data available.

Scientific Research Applications

Tin (II)-Strong Phosphoric Acid for Sulfate Determination

(Kiba, Takagi, Yoshimura, & Kishi, 1955) developed a new reagent, “Tin(II)-Strong Phosphoric Acid”, for the rapid and simple determination of sulfates by reducing them to hydrogen sulfide. This method allows for the direct treatment of solid samples in the reaction vessel.

Anoxic Transformations in Sediments

(Elsgaard & Jørgensen, 1992) used radiolabeled hydrogen sulfide to trace the anoxic sulfur transformations in marine and freshwater sediment slurries. Their studies showed rapid thiosulfate formation and progressive accumulation of sulfate, indicating an anoxic sulfide oxidation to sulfate.

Catalytic Synthesis Using Tetrabutylammonium Hydrogen Sulfate

(Sajadikhah & Hazeri, 2014) described the use of Tetrabutylammonium hydrogen sulfate [n-Bu4N][HSO4] as an efficient catalyst for the synthesis of highly substituted dihydro-2-oxopyrroles and bis-dihydro-2-oxopyrroles.

Hydrated Sulfate Clusters Study

(Smeeton, Farrell, Oakley, Wales, & Johnston, 2015) conducted a study on hydrated sulfate ions, which are important in understanding the kosmotropic effect of the sulfate ion. They used a global optimization and energy landscape mapping to model microhydrated sulfate ions.

Oxidation of Reduced Inorganic Sulfur Compounds by Bacteria

(Friedrich, Rother, Bardischewsky, Quentmeier, & Fischer, 2001) explored the biological oxidation of hydrogen sulfide to sulfate, a major reaction in the global sulfur cycle. Their research focused on how sulfate is the major oxidation product in sulfur oxidation by prokaryotes.

Weak Sulfur Interactions in Bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide Derivatives

(Esparza-Ruiz, Peña-Hueso, Hernández-Díaz, Flores‐Parra, & Contreras, 2007) synthesized and studied the structural aspects of new compounds related to bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide and its derivatives, focusing on the impact of weak sulfur interactions and hydrogen bonds on their conformation.

Hydrogen Sulfide Protection in Colon Cancer Cells

(Rose, Moore, Shen-Han Ming, Ong-Choon Nam, Armstrong, & Whiteman, 2005) investigated how hydrogen sulfide can protect colon cancer cells from chemopreventative agents, such as beta-phenylethyl isothiocyanate, highlighting the significant role of H2S in the response of colonic epithelial cells to agents in the GI tract.

properties

Molecular Formula

C18H10O10S

Molecular Weight

418.3 g/mol

IUPAC Name

(3,8,10,12-tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate

InChI

InChI=1S/C18H10O10S/c19-7-1-6-2-9-15(17(23)13(6)12(5-7)28-29(25,26)27)18(24)14-10(16(9)22)3-8(20)4-11(14)21/h1-5,19-21,23H,(H,25,26,27)

InChI Key

KKGVHKUKFAVMNN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C3C(=C(C2=C(C=C1O)OS(=O)(=O)O)O)C(=O)C4=C(C3=O)C=C(C=C4O)O

synonyms

1,3,8,10,11-pentahydroxynaphthacene-5,12-dione-10-O-sulfate
UCE 1022
UCE-1022
UCE1022

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate
Reactant of Route 2
(3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate
Reactant of Route 3
(3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate
Reactant of Route 4
(3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate
Reactant of Route 5
(3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate
Reactant of Route 6
(3,8,10,12-Tetrahydroxy-6,11-dioxotetracen-1-yl) hydrogen sulfate

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